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Compound of Interest

Compound Name: 5-Chloro-2-fluorophenylacetic acid

Cat. No.: B1350554

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-fluorophenylacetic acid, a compound of interest in pharmaceutical research and
development. Due to the limited availability of experimentally derived public data for this
specific molecule, this guide combines predicted spectroscopic values with established
methodologies. The information herein is intended to serve as a foundational resource for
researchers working with this and structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 5-Chloro-2-
fluorophenylacetic acid. These values are critical for the identification, characterization, and
purity assessment of the compound.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. The table below presents the predicted collision cross-
section values for various adducts of 5-Chloro-2-fluorophenylacetic acid.

Table 1: Predicted Mass Spectrometry Data for 5-Chloro-2-fluorophenylacetic acid Adducts
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Adduct m/z Predicted CCS (A2
[M+H]* 189.01131 1315
[M+Na]* 210.99325 141.6
[M-H]- 186.99675 133.1
[M+NHa]* 206.03785 151.7
[M+K]+ 226.96719 137.5
[M+H-H-0]* 171.00129 126.7
[M+HCOO]~ 233.00223 149.0
[M+CHsCOO]~ 247.01788 178.5
[M+Na-2H]- 208.97870 136.3
[M]* 188.00348 132.4
M]- 188.00458 132.4

Data sourced from PubChem.[1]

Predicted *H and **C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
structure and chemical environment of atoms within a molecule. The following tables outline the
predicted *H and 3C NMR chemical shifts for 5-Chloro-2-fluorophenylacetic acid. These
predictions are based on established NMR principles and data from structurally analogous
compounds.

Table 2: Predicted *H NMR Data for 5-Chloro-2-fluorophenylacetic acid
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Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (6, ppm) (J, Hz)
-CHa- 3.7-39 Doublet 2)(H,F) = 2-3 Hz
3J(H,H) = 8-9 Hz,
Ar-H3 72-73 Doublet of doublets
4J(H,F) = 5-6 Hz
_ 3J(H,H) = 8-9 Hz,
Ar-H4 70-71 Triplet of doublets
4J(H,H) = 2-3 Hz
3J(H,H) = 8-9 Hz,
Ar-H6 74-75 Doublet of doublets
5J(H,F) =2-3Hz
-COOH 10.0-12.0 Singlet (broad)

Table 3: Predicted 3C NMR Data for 5-Chloro-2-fluorophenylacetic acid

Carbon Predicted Chemical Shift (6, ppm)
-CH2- 35-40

Ar-C1 125 - 130 (d, 2J(C,F) = 15-20 Hz)
Ar-C2 158 - 162 (d, 1J(C,F) = 240-250 Hz)
Ar-C3 115 - 120 (d, 2J(C,F) = 20-25 Hz)
Ar-C4 130 - 135

Ar-C5 128 - 132 (d, 4J(C,F) = 3-5 Hz)

Ar-C6 130 - 135

-COOH 170 - 175

Note: Predicted values are based on analysis of similar compounds and may vary based on
solvent and experimental conditions.

Experimental Protocols
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This section details standardized operating procedures for the acquisition of high-resolution
spectroscopic data for 5-Chloro-2-fluorophenylacetic acid.

NMR Spectroscopy

1. Sample Preparation:
o Weigh approximately 10-20 mg of 5-Chloro-2-fluorophenylacetic acid.

e Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-de, DMSO-ds) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid
dissolution.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

2. Instrument Parameters (*H NMR):

e Spectrometer Frequency: 400 MHz or higher

e Pulse Program: Standard single-pulse sequence (e.g., 'zg30")

e Acquisition Time (AQ): 3-4 seconds

e Relaxation Delay (D1): 2-5 seconds

o Number of Scans (NS): 16 to 64, to achieve an adequate signal-to-noise ratio
e Spectral Width (SW): 0-12 ppm

3. Data Processing:

e Apply a Fourier transform to the acquired Free Induction Decay (FID).

» Phase the resulting spectrum and perform baseline correction.

 Integrate the signals to determine the relative number of protons.
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» Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (LC-MS)

1. Sample Preparation:

e Prepare a stock solution of 5-Chloro-2-fluorophenylacetic acid (e.g., 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.
2. LC-MS Parameters:

o LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

e Column: A C18 reversed-phase column is typically suitable.

» Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic
acid, is a common starting point for good ionization.

« lonization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for accurate mass
measurements.

e Scan Range: m/z 100-500.
3. Data Analysis:

o Extract the ion chromatogram for the expected m/z of the protonated ([M+H]*) and
deprotonated ([M-H]~) molecules.

o Analyze the full scan mass spectrum to confirm the molecular weight and isotopic pattern.

e Perform fragmentation analysis (MS/MS) to further confirm the structure.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 5-Chloro-2-fluorophenylacetic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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